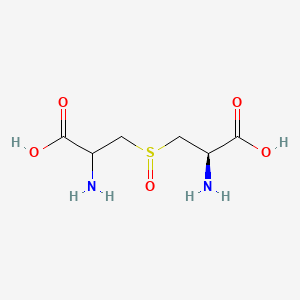
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, dimethylaminopropyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, dimethylaminopropyl ester, hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a furobenzodioxin core fused with a carboxylic acid ester and a dimethylaminopropyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, dimethylaminopropyl ester, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Furobenzodioxin Core: This can be achieved through cyclization reactions involving appropriate dihydroxybenzene and furan derivatives under acidic or basic conditions.
Esterification: The carboxylic acid group is esterified using dimethylaminopropanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Hydrochloride Salt Formation: The final step involves the conversion of the ester into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the cyclization, esterification, and salt formation steps sequentially.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, dimethylaminopropyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, dimethylaminopropyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, dimethylaminopropyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
相似化合物的比较
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, dimethylaminopropyl ester, hydrochloride can be compared with other similar compounds, such as:
Furo(2,3-b)benzofuran Derivatives: These compounds share a similar furobenzofuran core but differ in their functional groups and biological activities.
Benzodioxin Carboxylic Acid Esters: These esters have a benzodioxin core and exhibit varying degrees of biological activity based on their esterifying groups.
Dimethylaminopropyl Esters: Compounds with a dimethylaminopropyl group that show diverse chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
35685-98-4 |
|---|---|
分子式 |
C17H20ClNO5 |
分子量 |
353.8 g/mol |
IUPAC 名称 |
dimethyl-[3-(8-methylfuro[2,3-g][1,4]benzodioxine-7-carbonyl)oxypropyl]azanium;chloride |
InChI |
InChI=1S/C17H19NO5.ClH/c1-11-12-9-14-15(21-8-7-20-14)10-13(12)23-16(11)17(19)22-6-4-5-18(2)3;/h7-10H,4-6H2,1-3H3;1H |
InChI 键 |
DFUKTLVRAUJNSS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC2=CC3=C(C=C12)OC=CO3)C(=O)OCCC[NH+](C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


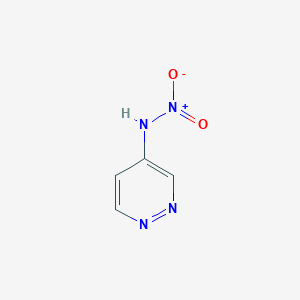
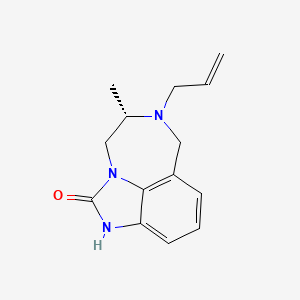

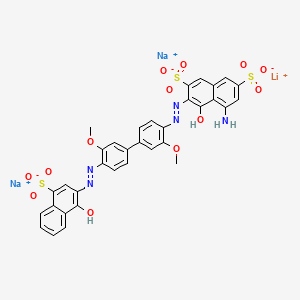
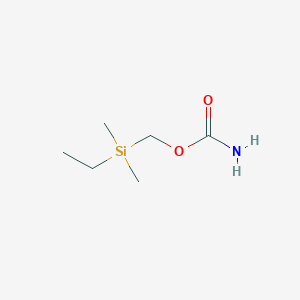
![5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)
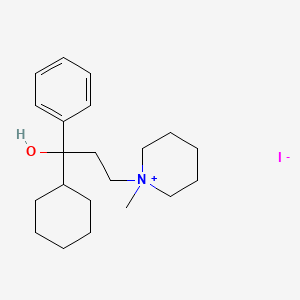
![N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)
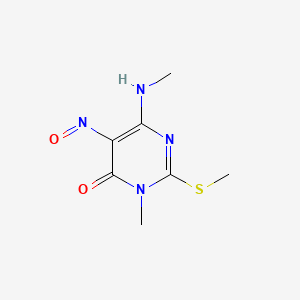
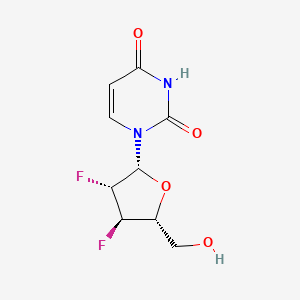
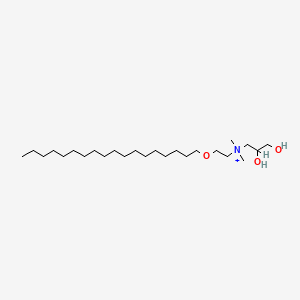
![[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide](/img/structure/B15196540.png)
![[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate](/img/structure/B15196553.png)
